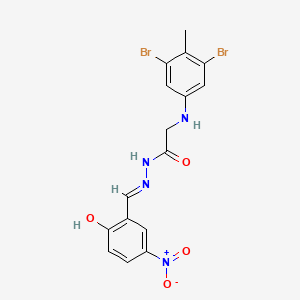

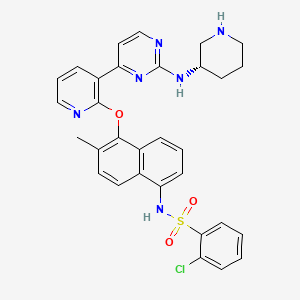

2-(3,5-dibromo-4-methylanilino)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide

Descripción general

Descripción

L67 is a competitive inhibitor of DNA ligases I and III (IC50s = 10 and 10 µM for human DNA ligase I and human ligase IIIβ). It blocks DNA binding (Ki = 10 µM), increasing the cytotoxicity of DNA-damaging agents. It also inhibits mitochondrial DNA ligase IIIα and induces the production of reactive oxygen species (ROS) and apoptosis in cancerous, but not non-malignant, cells. It does not inhibit DNA ligase IV or T4 DNA ligase at concentrations up to 100 µM.

L67 is a DNA Ligase Inhibitor. L67 inhibited DNA ligases I and III. L67 is a simple competitive inhibitor with respect to nicked DNA. L67 inhibits DNA ligases I and III with IC₅₀ values of 10 μM and 10 μM.). L67 significantly increased the cytotoxicity of DNA-damaging.

Aplicaciones Científicas De Investigación

Here is some information about the applications of Lactobacillus plantarum L67 based on the available research:

Application in Dairy Products

Field

Food Science and Technology

Summary of the Application

Lactobacillus plantarum L67 is used as a starter culture in the production of yogurt . It has been found to enhance the quality of the yogurt and extend its shelf life.

Methods of Application

The bacteria are added to the milk during the fermentation process of yogurt production. The bacteria ferment the lactose in the milk, producing lactic acid, which gives yogurt its characteristic tangy flavor and thick texture.

Results or Outcomes

The use of Lactobacillus plantarum L67 in yogurt production has been found to prevent post-acidification during storage . This helps to maintain the quality and taste of the yogurt over time.

Anti-allergic Activity

Field

Immunology

Summary of the Application

Lactobacillus plantarum L67 has been found to have anti-allergic activity . It has been studied for its potential use in the management of allergic diseases caused by immune disorders.

Methods of Application

In the study, the anti-allergic activity of Lactobacillus plantarum L67 was investigated in bisphenol A–treated rat basophilic leukemia 2H3 (RBL-2H3) cells and mouse splenocytes .

Results or Outcomes

The study found that L67 protein inhibited the phosphorylation of ERK and p38 mitogen-activated protein kinase through the transcriptional activation of AP-1 in bisphenol A–treated RBL-2H3 cells . This indicates that L. plantarum L67 has the potential to prevent allergy-related immune disorders .

Propiedades

IUPAC Name |

2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPVFJQVOMODD-IFRROFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dibromo-4-methylanilino)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)

![2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione](/img/structure/B608355.png)

![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)